molecular formula C22H16Br2 B12607143 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) CAS No. 643753-87-1

1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)

Cat. No.: B12607143
CAS No.: 643753-87-1
M. Wt: 440.2 g/mol
InChI Key: FWGJTXRQOMNNMZ-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylene core connected to two ethene-2,1-diyl groups, each of which is further bonded to a 3-bromobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,3-phenylene core: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.

    Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene groups.

    Bromination: The final step involves the bromination of the benzene rings using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethene groups can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) has several applications in scientific research:

    Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.

    Organic Synthesis: Serves as a building block for more complex organic molecules.

    Biological Studies: Potential use in the development of bioactive compounds.

    Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows it to participate in electronic interactions, making it useful in the development of semiconducting materials.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of bromine.

    Benzoic acid, 3,3’- (1,3-phenylenedi-2,1-ethynediyl)bis-: Contains ethynediyl groups instead of ethene-2,1-diyl groups.

Uniqueness

1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is unique due to its specific substitution pattern and the presence of bromine atoms, which make it particularly useful for further functionalization through substitution reactions. Its conjugated structure also imparts unique electronic properties, making it valuable in materials science applications.

Properties

CAS No.

643753-87-1

Molecular Formula

C22H16Br2

Molecular Weight

440.2 g/mol

IUPAC Name

1,3-bis[2-(3-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C22H16Br2/c23-21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(24)16-20/h1-16H

InChI Key

FWGJTXRQOMNNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC2=CC(=CC=C2)Br)C=CC3=CC(=CC=C3)Br

Origin of Product

United States

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